ent-Frovatriptan

Overview

Description

ent-Frovatriptan: is a compound belonging to the class of triptan drugs, which are primarily used for the treatment of migraine headaches. It is a serotonin receptor agonist that specifically targets the 5-HT1B and 5-HT1D receptors. This compound is known for its ability to cause vasoconstriction of arteries and veins that supply blood to the head, thereby alleviating migraine symptoms .

Mechanism of Action

Target of Action

Ent-Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

This compound acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it inhibits the excessive dilation of extracerebral and intracranial arteries, a process believed to be involved in the onset of migraines . It’s important to note that Frovatriptan has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .

Biochemical Pathways

It is believed to inhibit the dilation of arteries and veins that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .

Pharmacokinetics

The pharmacokinetics of this compound involve several key aspects:

- Absorption : The absolute bioavailability of an oral dose of Frovatriptan 2.5 mg in healthy subjects is about 20% in males and 30% in females .

- Distribution : Frovatriptan distributes into erythrocytes, with binding reversible and time-dependent .

- Metabolism : Frovatriptan is metabolized by multiple enzymes, with the major enzyme being MAO-A .

- Excretion : Following administration of a single oral dose of radiolabeled Frovatriptan 2.5 mg to healthy subjects, 32% of the dose was recovered in urine and 62% in feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the brain, which helps to alleviate the symptoms of migraines . It’s also been found that most triptans, including Frovatriptan, can inhibit the uptake of the H+/OC antiporter substrate, with Frovatriptan emerging as a strong inhibitor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Frovatriptan was found to be higher in females compared to males . Additionally, the mean AUC of Frovatriptan was 1.5- to 2-fold higher in healthy elderly subjects (age 65 – 77 years) compared to healthy younger subjects (age 21 - 37 years) . These findings suggest that factors such as sex and age can influence the pharmacokinetics and thus the action of Frovatriptan.

Biochemical Analysis

Biochemical Properties

“ent-Frovatriptan” is a 5-HT1B/1D receptor agonist . It binds with high affinity for these receptors, which are primarily found in the brain . The interaction between “this compound” and these receptors is believed to cause vasoconstriction of arteries and veins that supply blood to the head .

Cellular Effects

“this compound” exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by causing vasoconstriction, which can alleviate the swelling of blood vessels around the brain that is often associated with migraines .

Molecular Mechanism

The molecular mechanism of “this compound” involves its action as a 5-HT1B/1D receptor agonist . By binding to these receptors, “this compound” can inhibit the excessive dilation of blood vessels in the brain, thereby reducing the severity of migraines .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been shown to have a long duration of action, providing protracted analgesic activity . This makes it particularly effective in treating migraines, which can last for several hours .

Metabolic Pathways

“this compound” is involved in the serotonin (5-HT) pathway, as it acts as an agonist for 5-HT1B/1D receptors . This interaction can influence the metabolic flux of serotonin in the brain, potentially affecting levels of this important neurotransmitter .

Transport and Distribution

Given its role as a 5-HT1B/1D receptor agonist, it is likely that it is transported to areas of the brain where these receptors are prevalent .

Subcellular Localization

The subcellular localization of “this compound” is likely to be in the vicinity of 5-HT1B/1D receptors, which are primarily found on the cell membranes of neurons in the brain . By binding to these receptors, “this compound” can exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan involves several steps, starting from the appropriate precursors. One common method involves the reaction of a carbazole derivative with various reagents to form the desired triptan structure. The reaction conditions typically include the use of solvents like methanol and catalysts to facilitate the formation of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions: ent-Frovatriptan undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

ent-Frovatriptan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of triptans and their interactions with various reagents.

Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.

Medicine: Primarily used for the treatment of migraines, with ongoing research into its efficacy and safety for other neurological conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

- Sumatriptan

- Rizatriptan

- Naratriptan

- Zolmitriptan

Comparison: While all these compounds are triptans and share a similar mechanism of action, ent-Frovatriptan is unique in its pharmacokinetic properties. It has a longer half-life compared to other triptans, making it particularly suitable for patients who experience prolonged migraine attacks. Additionally, its high affinity for the 5-HT1B and 5-HT1D receptors contributes to its efficacy in treating migraines .

Biological Activity

ent-Frovatriptan is a deuterium-labeled derivative of frovatriptan, a medication primarily used for the treatment of migraines. As a serotonin receptor agonist, it specifically targets the 5-HT1B and 5-HT1D receptors, which play crucial roles in the modulation of migraine symptoms through vasoconstriction and inhibition of neurogenic inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as an agonist at the serotonin 5-HT1B and 5-HT1D receptors. Upon binding to these receptors, it induces vasoconstriction in cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP). This dual action helps alleviate migraine symptoms effectively. The succinate moiety in this compound enhances its solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological Properties

The pharmacological profile of this compound is similar to that of its parent compound frovatriptan. Key properties include:

- Binding Affinity : this compound exhibits a high binding affinity for the 5-HT1B receptor, approximately four times higher than sumatriptan, making it one of the most potent agonists in this class .

- Selectivity : It shows higher selectivity for cerebral vasculature compared to coronary vasculature, minimizing potential cardiovascular side effects .

- Efficacy : Clinical studies indicate that this compound is effective in both acute treatment and prophylaxis of migraines, particularly menstrual migraines .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:

| Parameter | Value |

|---|---|

| Half-life | Approximately 26 hours |

| Oral Bioavailability | 22%–30% |

| Time to Peak Concentration | 2–3 hours |

| Metabolism | Hepatic via CYP 1A2 |

| Renal Clearance | Approximately 40% |

This compound's half-life is notably longer than other triptans, allowing for less frequent dosing. Its pharmacokinetics are not significantly affected by age or mild-to-moderate hepatic impairment, making it suitable for a wide range of patients .

Clinical Findings

Clinical studies have demonstrated the effectiveness and tolerability of this compound in various patient populations. Notable findings include:

- Efficacy in Acute Treatment : A study reported that patients experienced significant improvement in migraine symptoms when treated with this compound compared to traditional therapies .

- Tolerability : Patients generally rated this compound higher in terms of tolerability compared to previous triptans, suggesting a favorable side effect profile .

- Case Studies : Several case reports highlight successful outcomes with this compound administration in patients with chronic migraines who had unresponsive episodes to other treatments .

Properties

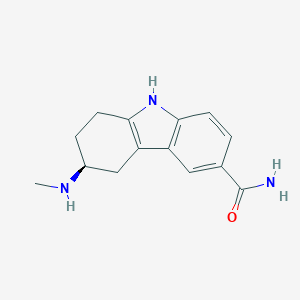

IUPAC Name |

(6S)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422821 | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158930-18-8 | |

| Record name | (S)-Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158930-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ent-Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.